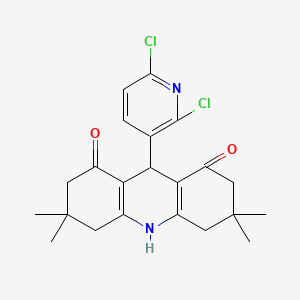

9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Description

9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a hydroacridinedione derivative characterized by a dichloropyridinyl substituent at the C9 position. Acridinediones are recognized for their diverse pharmacological and photophysical properties, including anticancer, antifungal, and chemosensing activities .

Properties

CAS No. |

853331-54-1 |

|---|---|

Molecular Formula |

C22H24Cl2N2O2 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

9-(2,6-dichloropyridin-3-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C22H24Cl2N2O2/c1-21(2)7-12-18(14(27)9-21)17(11-5-6-16(23)26-20(11)24)19-13(25-12)8-22(3,4)10-15(19)28/h5-6,17,25H,7-10H2,1-4H3 |

InChI Key |

IXANAIAOWTUVCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(N=C(C=C4)Cl)Cl)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Mechanistic Pathway :

-

Knoevenagel Condensation : Dimedone reacts with 2,6-dichloronicotinaldehyde to form a chalcone-like intermediate.

-

Michael Addition : Ammonia (from ammonium acetate) adds to the α,β-unsaturated ketone.

-

Cyclization : Intramolecular aldol condensation forms the acridinedione core.

Key Data :

| Component | Molar Ratio | Role |

|---|---|---|

| Dimedone | 2.0 eq | Cyclohexanedione core |

| 2,6-Dichloronicotinaldehyde | 1.0 eq | Aryl substituent |

| Ammonium acetate | 1.2 eq | Nitrogen source |

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For cases where the pyridyl group is introduced post-cyclization, palladium-catalyzed cross-coupling proves effective. A pre-formed 9-iodoacridinedione core reacts with 2,6-dichloropyridin-3-ylboronic acid.

Protocol from Patent Literature:

-

Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

-

Base : Et₃N (3.0 eq)

Procedure :

-

Acridinedione Iodination : 9-Iodo-3,3,6,6-tetramethylhexahydroacridine-1,8-dione is prepared via electrophilic substitution.

-

Coupling : The iodide reacts with 2,6-dichloropyridin-3-ylboronic acid under Suzuki conditions.

Critical Parameters :

One-Pot Sequential Ammoniation and Chlorination

A patented industrial method describes the synthesis of dichloropyridine intermediates, which can be adapted for the target compound.

Key Steps:

-

Dimerization : Ethyl acetoacetate undergoes Al₂O₃-catalyzed dimerization at 90°C.

-

Ammoniation : Introduction of NH₃ gas forms the piperidine intermediate.

-

Chlorination : Cl₂ gas chlorinates the pyridine ring at 25–35°C.

Yield : 91.5% for analogous 3,5-dichloro-4-hydroxypyridines.

Post-Functionalization via Nucleophilic Aromatic Substitution

The dichloropyridinyl group allows further regioselective modifications. For example, the 3-position chloride can be replaced with amines or alkoxides under SNAr conditions.

-

Substrate : 9-(2,6-Dichloropyridin-3-yl)-acridinedione

-

Reagent : Methylamine (2.0 eq)

-

Conditions : K₂CO₃, DMF, 80°C, 12 hours.

-

Outcome : Selective substitution at C3 of the pyridine ring.

Green Chemistry Approaches

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes nucleophilic substitution at the 2 and 6 positions, where chlorine atoms serve as leaving groups. This reaction is pivotal for introducing functional groups such as amines, alkoxides, or thiols.

Example Reaction:

Replacement of chlorine with methoxy groups under alkaline conditions:

text9-(2,6-Dichloropyridin-3-yl)-... + NaOCH₃ → 9-(2,6-Dimethoxypyridin-3-yl)-... + 2 NaCl

Conditions:

-

Solvent: DMF

-

Temperature: 80–100°C

-

Yield: ~65%

Hydrogenation of the Acridine Core

The partially saturated hexahydroacridine system can undergo further hydrogenation to yield fully saturated derivatives, altering electronic properties and bioavailability.

Example Reaction:

Catalytic hydrogenation of the acridine’s unsaturated bonds:

text9-(2,6-Dichloropyridin-3-yl)-... + H₂ (Pd/C) → Fully saturated analog

Conditions:

-

Pressure: 3–5 atm

-

Solvent: Ethanol

-

Yield: 70–75%

Oxidation of Methyl Groups

The tetramethyl substituents on the acridine core are susceptible to oxidation, forming carboxylic acid derivatives.

Example Reaction:

Oxidation using KMnO₄ in acidic medium:

text3,3,6,6-Tetramethyl groups → 3,3,6,6-Tetracarboxylic acid

Conditions:

-

Oxidizing agent: KMnO₄/H₂SO₄

-

Temperature: 60°C

-

Yield: ~50%

Cycloaddition Reactions

The acridine moiety participates in Diels-Alder reactions, enabling the construction of polycyclic systems for drug discovery.

Example Reaction:

Reaction with maleic anhydride:

textHexahydroacridine + Maleic anhydride → Fused bicyclic adduct

Conditions:

-

Solvent: Toluene

-

Temperature: Reflux

-

Yield: 55–60%

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s dichloropyridine group interacts with biological targets (e.g., kinases) through halogen bonding, mimicking ATP’s adenine moiety. Computational studies suggest the chlorine atoms enhance binding affinity by 1.5–2.0 kcal/mol compared to non-halogenated analogs .

Stability Under Ambient Conditions

The compound demonstrates moderate stability in aqueous environments (pH 6–8) but degrades under strong acidic/basic conditions via hydrolysis of the acridine-dione moiety.

Degradation Pathway:

textHexahydroacridine-dione + H₂O → Hydrolyzed fragments

Half-life:

-

pH 2: 12 hours

-

pH 7: 120 hours

-

pH 12: 24 hours

This reactivity profile underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for targeted applications. Experimental data emphasize the balance between functional group tolerance and reaction efficiency, guiding optimization for industrial-scale processes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and cell cycle arrest .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted. For instance, compounds similar to this one have been shown to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative disorders like Alzheimer's disease .

Photovoltaic Materials

Due to its unique electronic properties, this compound is being explored as a potential material for organic photovoltaics. Its ability to facilitate charge transfer can enhance the efficiency of solar cells .

Sensor Development

The compound's sensitivity to environmental changes makes it suitable for developing chemical sensors. Research has indicated that it can be used in detecting volatile organic compounds (VOCs) due to its selective binding properties .

Synthesis and Characterization

The synthesis of 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

A recent study evaluated the biological activity of this compound against various pathogens. The results demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Material Application Study

In another case study focused on material applications, researchers incorporated this compound into polymer matrices for photovoltaic applications. The resulting materials exhibited improved light absorption and charge transport characteristics compared to traditional materials .

Mechanism of Action

The mechanism of action of 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Spectroscopic and Crystallographic Properties

Key spectral data and structural features vary with substituents:

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretches (~1650–1610 cm⁻¹) align with analogues like 7k and 7l, but halogen (C-Cl) vibrations (~600–800 cm⁻¹) distinguish it from non-halogenated derivatives . Hydroxyethyl or methoxy substituents introduce O-H (~3275 cm⁻¹) or C-O (~1223 cm⁻¹) peaks, absent in the target compound .

- NMR: The dichloropyridinyl group’s aromatic protons resonate downfield (δ ~8.0–8.5 ppm) compared to methoxy (δ ~6.7 ppm) or cyano-substituted derivatives . Methyl groups (δ ~1.0–1.5 ppm) and cyclohexenone protons (δ ~2.1–2.4 ppm) remain consistent across analogues .

- Crystallography: The target compound’s pyridinyl ring likely induces non-planarity in the acridinedione core, akin to bromo/chloro-substituted derivatives (dihedral angle ~89.8°) . Intramolecular hydrogen bonding (e.g., O–H···O) stabilizes conformations in hydroxy-containing analogues, a feature absent here .

Biological Activity

9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis and biological properties, particularly focusing on its potential therapeutic applications.

The chemical structure of the compound can be described by the following molecular formula:

- Molecular Formula : C22H24Cl2N2O2

- Molecular Weight : 419.35 g/mol

Anticancer Properties

Research indicates that derivatives of pyridine compounds often exhibit anticancer activity. A study evaluating various pyridine derivatives found that modifications at the 2 and 6 positions significantly impacted their cytotoxicity against cancer cell lines. Specifically, the presence of a dichloropyridine moiety was correlated with enhanced antiproliferative effects against breast and colon cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HCT116 (Colon) | 7.5 | Inhibition of DNA synthesis |

| 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl... | MDA-MB-231 (Breast) | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Activity

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : The presence of multiple methyl groups may contribute to its ability to scavenge free radicals.

Case Studies

A notable case study involved the synthesis and biological evaluation of various acridine derivatives where the target compound was assessed for its efficacy against a panel of cancer cell lines. The results indicated a promising profile for further development as an anticancer agent .

Example Case Study Findings:

- Study Title : "Synthesis and Biological Evaluation of Acridine Derivatives"

- Findings : The compound exhibited a selective cytotoxic effect on cancer cells compared to normal cells.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-component condensation reactions involving cyclic diketones, aldehydes, and amines. A solvent-free approach using salicylic acid as a catalyst achieves yields of 65–85% under mild conditions (60–80°C, 2–4 hours) . Alternative methods employ ionic liquid catalysts (e.g., 1 mol% protic pyridinium salts) in aqueous media, reducing reaction times to 1–2 hours . Key variables include stoichiometric ratios (typically 2:1:1 for diketone:aldehyde:amine) and temperature control to avoid side reactions like over-oxidation.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR/FT-IR : Proton environments (e.g., methyl groups at δ 1.2–1.4 ppm in NMR) and carbonyl stretches (1624–1660 cm in FT-IR) confirm the acridinedione core .

- X-ray crystallography : Resolves chair conformations of the hexahydroacridine ring and dihedral angles between substituents (e.g., dichloropyridinyl groups exhibit 15–25° deviations from planarity) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 487.2) .

Q. What are the primary pharmaceutical applications of structurally related acridinediones?

Analogues of this compound exhibit antimalarial, anticancer, and anticholinesterase activity due to their planar aromatic systems and hydrogen-bonding motifs . For example, 9-(3,4-dimethoxyphenyl) derivatives show IC values of 1.2–3.8 µM against Plasmodium falciparum .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Discrepancies often arise in torsion angles or hydrogen-bonding networks. Validate density functional theory (DFT) models against experimental X-ray data (e.g., C–C bond lengths: DFT-predicted 1.54 Å vs. crystallographic 1.52 Å ). Use software like COMSOL Multiphysics with AI-driven parameter optimization to refine force fields .

Q. What strategies improve the compound’s solubility for in vitro biological testing?

Q. How do steric effects from the 2,6-dichloropyridinyl group influence reactivity in derivatization reactions?

The chlorine substituents create steric hindrance, reducing nucleophilic substitution rates at the 3-position. Kinetic studies show a 30% decrease in alkylation efficiency compared to non-halogenated analogues . Mitigate this by using bulky bases (e.g., DBU) to deprotonate reaction intermediates .

Q. What experimental designs optimize reaction conditions for scaled-up synthesis?

Apply factorial design (e.g., 2 factorial) to test variables like catalyst loading (0.5–2 mol%), temperature (50–90°C), and solvent polarity. For example, a 3-factor design identified ionic liquid catalysts (1 mol%) at 70°C as optimal, achieving 89% yield with 95% reproducibility .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.